molecular formula C14H14N2O3S B2394921 N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 797766-50-8

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No.: B2394921
CAS No.: 797766-50-8
M. Wt: 290.34
InChI Key: MHZHSVFSTWYAOZ-UHFFFAOYSA-N
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Description

N'-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is a bis-amide derivative featuring a central oxamide core (NH–CO–CO–NH) substituted with a 4-methoxyphenyl group and a thiophen-2-ylmethyl moiety. This compound’s structure combines aromatic (methoxyphenyl) and heteroaromatic (thiophene) components, which are critical for modulating electronic properties, solubility, and biological interactions. Oxamides are known for their hydrogen-bonding capabilities, making them valuable in crystal engineering and drug design .

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-11-6-4-10(5-7-11)16-14(18)13(17)15-9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZHSVFSTWYAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 4-methoxyaniline with thiophene-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced and subsequently reacted with oxalyl chloride to yield the final oxamide product. The reaction conditions often include:

  • Solvents such as ethanol or dichloromethane
  • Catalysts like acid or base
  • Temperature control to optimize yield and purity

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This might include continuous flow reactors, automated synthesis, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N’-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide include:

Compound Name Key Structural Features Functional Groups/Substituents Reference
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide Single amide with thiophene-linked hydrazine and 4-methylphenyl Amide, hydrazine, thiophene, methylphenyl
N-[2-(4-Methoxyphenyl)ethyl]oleamide Single amide with 4-methoxyphenethyl and oleoyl chain Amide, methoxyphenyl, unsaturated fatty acid
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Single amide with 4-methoxyphenethyl and naphthyl Amide, methoxyphenyl, naphthalene
N-trans-Feruloyltyramine Single amide with substituted phenylpropanoid and tyramine Amide, hydroxy/methoxy-substituted phenyl, phenolic ethylamine
N-(4-Chlorophenethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide Thiophene carboxamide with sulfamoyl and 4-chlorophenethyl Thiophene, sulfamoyl, chlorophenyl, ethoxyphenyl

Key Observations :

  • The target compound’s oxamide core distinguishes it from most analogs, which typically feature single amide bonds.
  • Thiophene substitution is uncommon in the analogs, except in compounds with sulfamoyl-thiophene carboxamides (e.g., ). Thiophene contributes to π-π stacking and electronic effects.
  • 4-Methoxyphenyl is a shared substituent in several analogs (e.g., ), suggesting its role in enhancing lipophilicity and metabolic stability.

Key Observations :

  • Analogs with 4-methoxyphenyl substituents (e.g., ) exhibit anti-inflammatory and hypoglycemic activities, suggesting the target compound may share similar properties.
  • Thiophene-containing analogs (e.g., ) are often explored for kinase inhibition or anticancer activity due to their electron-rich aromatic systems.
Physicochemical Data:
Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ ppm) Reference
This compound Not reported Inferred: ~1700 (C=O) Predicted: 3.8–4.2 (thiophene CH₂), 6.7–7.2 (aromatic)
VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) 127–129 1700 (C=O), 1220 (NO₃) 2.39 (–CH₃), 4.10 (–CH₂), 6.18–7.95 (Ar–H)
N-[2-(4-Methoxyphenyl)ethyl]oleamide Not reported 1640 (C=O), 2850–2920 (C–H) 0.88 (–CH₃), 1.25 (–CH₂), 2.05 (–CH₂–CO), 3.75 (–OCH₃)

Key Observations :

  • The oxamide core likely reduces solubility in polar solvents compared to single amides, as seen in VM-6 .
  • Thiophene substitution may enhance UV absorption and fluorescence, useful in analytical detection .

Data Tables

Table 1: Structural and Functional Group Comparison
Compound Aromatic Group Heterocycle Amide Type Additional Groups
Target Compound 4-Methoxyphenyl Thiophene Oxamide
N-[2-(4-Methoxyphenyl)ethyl]oleamide 4-Methoxyphenyl Single Oleoyl chain
VM-6 Biphenyl, trifluoromethylphenyl Single Nitrate ester
N-(4-Chlorophenethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide Chlorophenyl, ethoxyphenyl Thiophene Single Sulfamoyl, methyl

Biological Activity

N'-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol
  • Structural Features : The compound features a methoxy-substituted phenyl group and a thiophen-2-ylmethyl moiety, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Schiff Base : Reaction of 4-methoxyaniline with thiophene-2-carboxaldehyde.
  • Reduction : The Schiff base is reduced to form an intermediate.
  • Final Oxamide Formation : The intermediate is reacted with oxalyl chloride to yield the final product.

Reaction Conditions :

  • Solvents: Ethanol or dichloromethane
  • Catalysts: Acid or base
  • Temperature: Controlled to optimize yield and purity

Pharmacological Potential

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antioxidant Activity : Preliminary studies suggest significant antioxidant potential, which may be attributed to the presence of the thiophene ring and the methoxy group.
  • Antimicrobial Properties : Investigations have shown that this compound can inhibit the growth of various bacterial strains, indicating potential as an antibacterial agent.
  • Enzyme Inhibition : It has been studied for its ability to interact with specific enzymes, potentially modulating their activity through competitive or non-competitive inhibition.

The mechanism by which this compound exerts its biological effects is primarily through interaction with biological targets such as enzymes and receptors. Its binding affinity and interaction dynamics are crucial for understanding its pharmacokinetics and pharmacodynamics.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantSignificant DPPH radical scavenging activity
AntimicrobialInhibition against E. coli and S. aureus
Enzyme InhibitionCompetitive inhibition of tyrosinase

Research Highlights

  • Antioxidant Studies : A study utilizing the DPPH assay demonstrated that this compound exhibits strong radical scavenging activity, suggesting its potential use in formulations aimed at oxidative stress mitigation.
  • Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited the growth of several pathogenic bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics showed that this compound could serve as a lead for developing new enzyme inhibitors, particularly in cancer therapies where enzyme modulation is critical.

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